

In-Depth Technical Guide to the Physicochemical Properties of Calteridol Calcium

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Compound of Interest

Compound Name: Calteridol calcium

Cat. No.: B3046292

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Calteridol calcium**. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity and Structure

Calteridol calcium is the calcium salt of Calteridol, a macrocyclic chelating agent. Its structure is fundamental to its function as a stabilizing agent, particularly in the context of medical imaging contrast agents.

Identifier	Value
IUPAC Name	tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
CAS Number	121915-83-1
Molecular Formula	C ₃₄ H ₅₈ Ca ₃ N ₈ O ₁₄
Molecular Weight	923.1 g/mol
InChI Key	LIUKFIPDXXYGSI-UHFFFAOYSA-H

Physicochemical Properties

The physicochemical properties of **Calteridol calcium** are critical for its application in pharmaceutical formulations. These properties influence its solubility, stability, and interaction with biological systems.

Physical State and Appearance

Calteridol calcium is typically a solid powder.

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical data for Calteridol and its calcium salt.

Property	Value	Notes
Melting Point (Calteridol)	225 °C	This is the melting point for the free ligand, Calteridol. The specific melting point for the calcium salt is not readily available in the public domain.
Aqueous Solubility	≥500 mg/mL	The high aqueous solubility is a key feature, facilitating its use in injectable formulations.
Log K (Stability Constant for Gd ³⁺)	22.1	This high stability constant indicates a strong chelation of gadolinium ions, which is crucial for its role as a stabilizing excipient in MRI contrast agents.
Topological Polar Surface Area	307 Å ²	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	22	
Rotatable Bond Count	10	
Heavy Atom Count	59	

Stability Profile

Calteridol calcium exhibits good thermal stability. Thermogravimetric analysis (TGA) has shown it to be stable up to 300°C, with dehydration occurring at approximately 120°C. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. For short-term storage, 0-4°C is suitable.

Mechanism of Action: Chelation

The primary function of **Calteridol calcium** is as a chelating agent. The macrocyclic structure of the Calteridol ligand provides a pre-organized cavity that efficiently sequesters metal ions. This is particularly important in its application as a stabilizing excipient for gadolinium-based contrast agents, where it prevents the release of toxic free Gd^{3+} ions.

Chelation Mechanism of Calteridol

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of physicochemical properties. The following are representative methodologies for key experiments.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of **Calteridol calcium** in water.

Methodology:

- **Preparation of Supersaturated Solution:** Add an excess amount of **Calteridol calcium** to a known volume of deionized water in a sealed container.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the suspension to separate the undissolved solid from the saturated solution.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant.
- **Quantification:** Determine the concentration of **Calteridol calcium** in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the calcium content.
- **Calculation:** Express the solubility in mg/mL.

Solubility Determination Workflow

Determination of Stability Constant (Log K)

Objective: To determine the stability constant of the Calteridol-metal ion complex.

Methodology: Potentiometric titration is a common method for determining stability constants of metal complexes.

- **Reagent Preparation:** Prepare standard solutions of the Calteridol ligand, the metal salt of interest (e.g., GdCl_3), a strong acid (e.g., HCl), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KCl) is used to maintain constant ionic strength.
- **Titration Setup:** Use a temperature-controlled titration vessel equipped with a calibrated pH electrode and a burette for the addition of the titrant (NaOH).
- **Titration Procedure:**
 - Perform a titration of the strong acid with the strong base to calibrate the electrode.
 - Titrate a solution containing the Calteridol ligand and the strong acid with the strong base.
 - Titrate a solution containing the Calteridol ligand, the metal salt, and the strong acid with the strong base.
- **Data Analysis:**
 - Plot the pH versus the volume of base added for each titration.
 - From the titration curves, calculate the formation function (\bar{n}), which represents the average number of ligands bound to a metal ion.
 - Calculate the free ligand concentration ($[\text{L}]$) at each point of the titration.
 - Plot \bar{n} versus $\text{p}[\text{L}]$ (where $\text{p}[\text{L}] = -\log[\text{L}]$) to generate the formation curve.
 - The stability constants (K) can be determined from the formation curve using various computational methods. The logarithm of the stability constant (Log K) is then reported.

Stability Constant Determination Workflow

Conclusion

Calteridol calcium possesses a unique set of physicochemical properties that make it highly suitable for its role as a stabilizing excipient in pharmaceutical formulations, particularly in gadolinium-based MRI contrast agents. Its high aqueous solubility, thermal stability, and exceptional chelating ability are key to its performance. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this important compound.

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